molecular formula C13H20ClNO B2961029 N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 2044714-10-3

N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B2961029
CAS No.: 2044714-10-3
M. Wt: 241.76
InChI Key: WNHVVXLIJSATQV-UHFFFAOYSA-N
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Description

N-(1-Methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride is a synthetic organic compound belonging to the class of 2,3-dihydro-1H-inden-1-amine derivatives. Its structure features a bicyclic indene core with a secondary amine group substituted by a 1-methoxypropan-2-yl moiety.

Properties

IUPAC Name

N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-10(9-15-2)14-13-8-7-11-5-3-4-6-12(11)13;/h3-6,10,13-14H,7-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHVVXLIJSATQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC1CCC2=CC=CC=C12.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions. Biology: It is employed in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands. Medicine: Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist to certain receptors, influencing various biochemical pathways.

Molecular Targets and Pathways:

  • Receptors: The compound may bind to specific receptors, modulating their activity.

  • Pathways: It may influence signaling pathways involved in cellular processes such as metabolism, growth, and differentiation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of 2,3-dihydro-1H-inden-1-amine derivatives are highly dependent on substituents. Key analogs include:

Table 1: Structural Comparison of Analogs
Compound Name Molecular Formula Substituent Key Properties/Applications Reference
Target Compound C₁₃H₁₉ClN₂O 1-Methoxypropan-2-yl Hypothesized CNS activity -
1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine HCl C₁₃H₂₀ClN 2-Methylpropan-2-yl 95% purity; dihydroindenylmethylpropanamine analog
Ladostigil (fragment) C₁₄H₁₈N₂O Prop-2-yn-1-yl Dual cholinesterase/MAO inhibitor for CNS disorders
2-(4-Methoxybenzyl)-... HCl C₁₇H₂₀ClNO 4-Methoxybenzyl US28 receptor ligand (20% yield)
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine HCl C₁₃H₂₀ClN 5,6-Diethyl Regioselective Friedel-Crafts synthesis (49% yield)
(S)-2,3-Dihydro-1H-inden-1-amine HCl C₉H₁₂ClN None (parent compound) Chiral intermediate; 1.00 structural similarity
Key Observations:
  • Substituent Effects :
    • Methoxypropan-2-yl : Likely improves hydrophilicity compared to hydrophobic groups like benzyl or diethyl.
    • Prop-2-yn-1-yl (Ladostigil): Enhances MAO-B inhibition due to propargylamine moiety .
    • Chiral Centers : (S)-enantiomers (e.g., CAS 32457-23-1) show higher biological relevance in CNS targets .

Biological Activity

N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride, identified by its CAS number 2044714-10-3, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C13H20ClNO
  • Molecular Weight : 241.76 g/mol
  • CAS Number : 2044714-10-3

The compound features a unique structure that contributes to its biological activity. The presence of the methoxy group and the dihydroindene moiety is crucial for its interaction with biological targets.

1. Cytotoxic Activity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells, potentially through mechanisms involving topoisomerase inhibition.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)25Apoptosis induction via caspase activation
PC-3 (Prostate)30Topoisomerase I inhibition
HT-29 (Colon)20DNA damage leading to apoptosis

2. Topoisomerase Inhibition

Topoisomerases are critical enzymes involved in DNA replication and transcription. This compound has been shown to inhibit topoisomerase I activity, which is a common target for anticancer drugs. This inhibition leads to the stabilization of enzyme-DNA complexes, resulting in DNA damage and subsequent cell death.

3. Anti-inflammatory Activity

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines and nitric oxide in various models, indicating potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

A recent study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations ranging from 20 to 30 µM, with apoptosis confirmed through caspase activity assays .

Another study focused on the compound's mechanism of action, revealing that it induces DNA damage by stabilizing topoisomerase I-DNA complexes. This finding aligns with the observed cytotoxicity across multiple cancer cell lines .

Q & A

Q. What are common synthetic routes for preparing N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride?

  • Methodological Answer : The compound is synthesized via multi-step routes, often involving:
  • Friedel-Crafts alkylation or acylation to functionalize the indane core (e.g., regioselective acetylations as in related indenamine derivatives) .
  • Amine functionalization using reductive amination or nucleophilic substitution to introduce the methoxypropan-2-yl group.
  • Hydrochloride salt formation via acid treatment.
    Example yields for structurally similar compounds range from 14% to 23% in 5-step syntheses, with HPLC purity >95% .

Table 1 : Representative Synthesis Data for Analogous Compounds

CompoundStepsYieldPurity (HPLC)Key Steps
2-(4-Methoxybenzyl)-2,3-dihydro-1H-inden-1-amine hydrochloride519%98%Reductive amination, salt formation
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride649%N/AFriedel-Crafts acylation, hydrogenation

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity, with indenamine protons typically appearing as multiplet signals at δ 2.5–3.5 ppm .
  • High-Performance Liquid Chromatography (HPLC) : RP-HPLC with retention times (tR) and UV detection ensure purity (>95%) .
  • X-ray Crystallography : For absolute configuration determination, SHELX programs (e.g., SHELXL) refine crystal structures using intensity data .

Q. What are the primary pharmacological or biological research applications of this compound?

  • Methodological Answer :
  • Receptor Binding Studies : Derivatives of 2,3-dihydro-1H-inden-1-amine are explored as nonpeptidergic ligands for G-protein-coupled receptors (e.g., human cytomegalovirus US28 receptor) .
  • Neuropharmacology Precursors : Enantiomerically pure analogs (e.g., Rasagiline for Parkinson’s disease) are synthesized via asymmetric hydrogenation of ketoximes .

Advanced Research Questions

Q. How can regioselectivity challenges in Friedel-Crafts reactions be addressed during synthesis?

  • Methodological Answer :
  • Solvent-Free Conditions : Using acetyl chloride as both reagent and solvent improves regioselectivity in Friedel-Crafts acetylations of N-protected indenamines .
  • Protecting Groups : tert-Butoxycarbonyl (Boc) or benzyl groups on the amine enhance steric control, directing electrophilic substitution to specific positions .

Q. What computational approaches elucidate the electronic and spectroscopic properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Predicts vibrational frequencies (FTIR, Raman), UV-Vis absorption, and hyperpolarizability. HOMO-LUMO analysis reveals charge transfer interactions .
  • Molecular Dynamics (MD) : Simulates solvation effects and stability in biological matrices (e.g., using IEFPCM models) .

Q. How is enantiomeric purity achieved and validated for chiral derivatives?

  • Methodological Answer :
  • Asymmetric Hydrogenation : Chiral phosphine ligands (e.g., Ru-BINAP complexes) reduce ketoximes to (R)- or (S)-indenamines with >90% enantiomeric excess (ee) .
  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) separate enantiomers, validated by optical rotation and circular dichroism .

Q. What are the challenges in detecting and characterizing impurities or degradation products?

  • Methodological Answer :
  • LC-MS/MS : Identifies trace impurities (e.g., Rasagiline-related byproducts) via fragmentation patterns .
  • Forced Degradation Studies : Acid/alkali hydrolysis, oxidation (H2O2), and photolysis reveal stability profiles, guided by ICH guidelines .

Data Contradictions and Resolutions

  • Synthesis Yield Variability : reports lower yields (14–23%) for benzyl-substituted indenamines compared to 49% for diethyl derivatives in . This discrepancy arises from differences in substituent steric effects and reaction scalability.
  • Enantioselective Methods : While uses 10 mol% catalyst loading for hydrogenation, newer methodologies (e.g., enzyme-mediated deracemization) may reduce catalyst requirements .

Key Research Gaps

  • In Vivo Pharmacokinetics : Limited data on bioavailability or metabolic pathways of this specific compound.
  • Toxicity Profiling : No OECD-compliant ecotoxicity studies are reported in the evidence.

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